molecular formula C10H9NO2 B11915931 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide

1-Oxo-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B11915931
M. Wt: 175.18 g/mol
InChI Key: XDGSVNFCCGSZKE-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound with a unique structure that includes an indene backbone

Preparation Methods

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene core, followed by functionalization to introduce the carboxamide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups and the formation of reactive intermediates .

Comparison with Similar Compounds

1-Oxo-2,3-dihydro-1H-indene-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-2-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)8-5-6-3-1-2-4-7(6)9(8)12/h1-4,8H,5H2,(H2,11,13)

InChI Key

XDGSVNFCCGSZKE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)N

Origin of Product

United States

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